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Abstract
Kaempferol-7-O-alpha-L-rhamnoside, a naturally occurring flavonol glycoside also known as

α-rhamnoisorobin, has garnered significant attention within the scientific community for its

diverse pharmacological activities. This technical guide provides an in-depth overview of the

discovery, history, and physicochemical properties of this compound. It details the experimental

protocols for its extraction, isolation, and characterization from various botanical sources.

Furthermore, this document elucidates the key signaling pathways through which Kaempferol-
7-O-alpha-L-rhamnoside exerts its biological effects, including its vasodilatory, anti-cancer,

and metabolic regulatory functions. Quantitative data on its biological activities are

systematically presented in tabular format to facilitate comparative analysis. This guide is

intended to serve as a comprehensive resource for researchers and professionals engaged in

natural product chemistry, pharmacology, and drug development.

Introduction and Physicochemical Properties
Kaempferol-7-O-alpha-L-rhamnoside is a flavonoid in which the hydrogen at the 7-position of

the kaempferol aglycone is replaced by an alpha-L-rhamnopyranosyl moiety. Its chemical

structure consists of a C15 skeleton with two phenyl rings (A and B) and a heterocyclic ring (C).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b124050?utm_src=pdf-interest
https://www.benchchem.com/product/b124050?utm_src=pdf-body
https://www.benchchem.com/product/b124050?utm_src=pdf-body
https://www.benchchem.com/product/b124050?utm_src=pdf-body
https://www.benchchem.com/product/b124050?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C21H20O10 --INVALID-LINK--

Molecular Weight 432.4 g/mol --INVALID-LINK--

CAS Number 20196-89-8 --INVALID-LINK--

IUPAC Name

3,5-dihydroxy-2-(4-

hydroxyphenyl)-7-

[(2S,3R,4R,5R,6S)-3,4,5-

trihydroxy-6-methyloxan-2-

yl]oxychromen-4-one

--INVALID-LINK--

Synonyms
α-rhamnoisorobin, Kaempferol

7-O-rhamnoside
--INVALID-LINK--

Discovery and History
The initial isolation of Kaempferol-7-O-alpha-L-rhamnoside, referred to as kaempferol-7-

rhamnoside, can be traced back to early phytochemical investigations of various plant species.

One of the early reports of its isolation was from the flowers of Iberis amara by Kowalewski and

Wierzbicka in 1971. Since then, it has been identified in a variety of other plants, including

Bryophyllum pinnatum, Chimonanthus nitens, Lindera neesiana, and Prunus spinosa.[1][2][3]

The presence of this compound in plants with a history of use in traditional medicine has

prompted further research into its pharmacological properties.

Experimental Protocols
The isolation and purification of Kaempferol-7-O-alpha-L-rhamnoside from plant material

typically involves a multi-step process.

General Extraction and Fractionation Workflow
The following diagram illustrates a general workflow for the extraction and fractionation of

kaempferol glycosides from plant material.
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Caption: General workflow for plant extraction and fractionation.

Detailed Isolation Protocol from Bryophyllum pinnatum
This protocol is based on the methodology described for the isolation of α-rhamnoisorobin from

the whole plant of Bryophyllum pinnatum.[1]

Extraction: The dried and ground whole plant material (1.5 kg) is extracted with methanol (10

L) at room temperature. The solvent is then evaporated under reduced pressure to yield a

crude extract.[1]
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Partitioning: The crude methanol extract is successively partitioned with n-hexane and ethyl

acetate. The ethyl acetate fraction, which is enriched in flavonoids, is collected for further

purification.

Column Chromatography:

Silica Gel Column Chromatography: The ethyl acetate extract is subjected to silica gel

column chromatography. The column is eluted with a gradient system of hexane-EtOAc-

MeOH.

Reversed-Phase (RP-18) Column Chromatography: Fractions containing the target

compound are further purified using a vacuum RP-18 column with a water-methanol

gradient.

Sephadex LH-20 Column Chromatography: Final purification can be achieved using a

Sephadex LH-20 column with methanol as the eluent.

Preparative TLC: For final purification of some fractions, preparative reversed-phase thin-

layer chromatography may be employed.

Structural Elucidation
The structure of Kaempferol-7-O-alpha-L-rhamnoside is confirmed using a combination of

spectroscopic techniques:

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to

determine the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC,

HMBC) NMR spectroscopy are employed to elucidate the complete structure, including the

position of the rhamnose moiety and its stereochemistry.

Spectroscopic Data
The following table summarizes the characteristic ¹H and ¹³C NMR spectral data for

Kaempferol-7-O-alpha-L-rhamnoside.
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Position ¹³C NMR (δ, ppm) ¹H NMR (δ, ppm, J in Hz)

Kaempferol Aglycone

2 159.9 -

3 136.6 -

4 179.9 -

5 162.9 -

6 100.6 6.47 (d, J=2.1)

7 163.6 -

8 95.7 6.74 (d, J=2.1)

9 158.1 -

10 107.5 -

1' 122.7 -

2', 6' 132.4 7.80 (d, J=8.4)

3', 5' 116.1 6.94 (d, J=8.4)

4' 161.7 -

α-L-Rhamnose

1'' 99.9 5.56 (d, J=1.2)

2'' 71.7 -

3'' 72.1 -

4'' 73.6 -

5'' 71.3 -

6'' 18.1 0.93 (d, J=5.4)

Note: Chemical shifts can vary slightly depending on the solvent used.
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Biological Activities and Signaling Pathways
Kaempferol-7-O-alpha-L-rhamnoside exhibits a range of biological activities, which are

mediated through various signaling pathways.

Vasodilatory Effect via NO-cGMP-PKG Pathway
Kaempferol-7-O-alpha-L-rhamnoside induces endothelium-dependent vasorelaxation. This

effect is mediated by the activation of endothelial nitric oxide synthase (eNOS), leading to an

increase in nitric oxide (NO) production. NO then stimulates soluble guanylate cyclase (sGC) in

vascular smooth muscle cells, resulting in increased levels of cyclic guanosine monophosphate

(cGMP). Elevated cGMP activates protein kinase G (PKG), which ultimately leads to

vasorelaxation.

Kaempferol-7-O-alpha-L-rhamnoside eNOS (endothelial Nitric Oxide Synthase)activates Nitric Oxide (NO)produces sGC (soluble Guanylate Cyclase)stimulates cGMPproduces PKG (Protein Kinase G)activates Vasorelaxationleads to

Click to download full resolution via product page

Caption: NO-cGMP-PKG signaling pathway for vasodilation.

Immunomodulatory Effect via PD-1/PD-L1 Inhibition
Kaempferol-7-O-alpha-L-rhamnoside has been identified as an inhibitor of the programmed

cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. By blocking this interaction, the

compound can potentially restore the anti-tumor activity of T-cells, making it a candidate for

cancer immunotherapy. This inhibition leads to the activation of the T-cell receptor (TCR)

signaling pathway and subsequent activation of the nuclear factor of activated T-cells (NFAT).
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Caption: Inhibition of PD-1/PD-L1 interaction by K7R.

Metabolic Regulation
Kaempferol-7-O-alpha-L-rhamnoside also plays a role in metabolic regulation through its

activity as a farnesoid X receptor (FXR) agonist and an activator of AMP-activated protein

kinase (AMPK).

FXR Agonism: As an FXR agonist, it can regulate the expression of genes involved in bile

acid homeostasis, such as inhibiting Cyp7a1. This activity suggests a potential therapeutic

role in drug-induced liver injury.

AMPK Activation: The compound has been shown to upregulate the mRNA expression of

AMPKα1, a key regulator of cellular energy homeostasis. Activation of AMPK can lead to a

variety of beneficial metabolic effects, including improved glucose uptake and fatty acid

oxidation.
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Caption: Metabolic regulatory pathways of K7R.

Quantitative Biological Data
The following tables summarize key quantitative data regarding the biological activities of

Kaempferol-7-O-alpha-L-rhamnoside.

Table 6.1: Antimicrobial and Antioxidant Activity
Activity

Test
Organism/Assay

Result Source

Antimicrobial
Various bacteria and

fungi
MIC = 1-2 µg/ml

Antioxidant
DPPH radical

scavenging
IC50 = 0.71 µg/ml

Table 6.2: Enzyme Inhibition and Receptor Modulation
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Activity Target
Result (IC50 /
EC50)

Source

α-Glucosidase

Inhibition
Yeast α-glucosidase Potent inhibitor --INVALID-LINK--

PD-1/PD-L1 Inhibition
PD-1/PD-L1

interaction

EC50 = 15.37 µM

(cellular assay)

Depigmenting Activity B16 melanoma cells
Inhibitory activity

observed

Nitric Oxide

Production Inhibition

LPS-stimulated

RAW264.7 cells

Inhibitory activity

observed

Table 6.3: Isolation Yields from Botanical Sources
Plant Source Part Used Yield Source

Bryophyllum pinnatum Whole plant
5.0 mg from 34.03 g

of EtOAc extract

Lindera neesiana Leaves and twigs
358 mg from 2.3 kg of

dried material

Prunus spinosa Leaves

2.1% w/w of

dipentoside fraction

from dried material

Conclusion
Kaempferol-7-O-alpha-L-rhamnoside is a multifaceted natural compound with a growing

body of evidence supporting its therapeutic potential. Its well-characterized vasodilatory,

immunomodulatory, and metabolic regulatory activities, mediated through distinct signaling

pathways, make it a compelling candidate for further investigation in drug discovery and

development. The detailed experimental protocols and quantitative data compiled in this guide

provide a solid foundation for researchers to build upon in their exploration of this promising

flavonol glycoside.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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